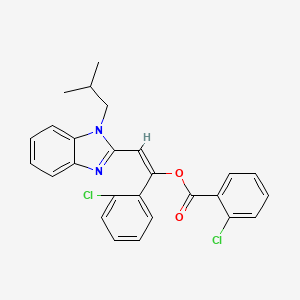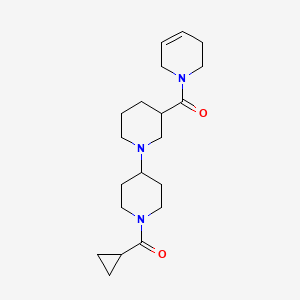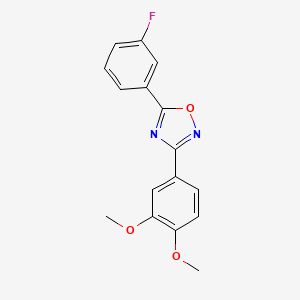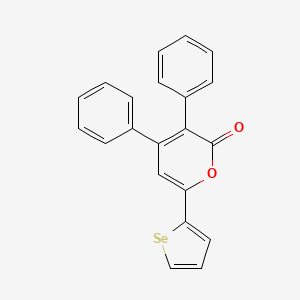
1-(2-chlorophenyl)-2-(1-isobutyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-2-(1-isobutyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate, also known as CIVCB, is a chemical compound that has been studied extensively for its potential applications in scientific research. CIVCB is a member of the benzimidazole family of compounds, which have been shown to have a wide range of biological activities, including antiviral, antifungal, and anticancer effects. In
Mecanismo De Acción
The mechanism of action of 1-(2-chlorophenyl)-2-(1-isobutyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. By inhibiting tubulin polymerization, this compound can prevent cancer cells from dividing and growing, leading to their eventual death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can induce apoptosis in cancer cells, as well as inhibit cell migration and invasion, which are key processes in cancer metastasis. This compound has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-chlorophenyl)-2-(1-isobutyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate for lab experiments is its potent anticancer effects, which make it a valuable tool for cancer research. However, this compound also has some limitations. It is not very water-soluble, which can make it difficult to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are a number of future directions for research on 1-(2-chlorophenyl)-2-(1-isobutyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate. One area of interest is the development of more water-soluble analogs of this compound, which would make it easier to use in experiments. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of more targeted cancer therapies. Finally, there is also potential for the use of this compound in combination with other anticancer agents to enhance their effectiveness.
Métodos De Síntesis
The synthesis of 1-(2-chlorophenyl)-2-(1-isobutyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate involves the reaction of 2-chlorobenzoic acid with 1-isobutyl-1H-benzimidazole-2-carboxaldehyde in the presence of a base. The resulting intermediate is then reacted with 2-chloroaniline to form the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
1-(2-chlorophenyl)-2-(1-isobutyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have potent anticancer effects against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the treatment of cancer.
Propiedades
IUPAC Name |
[(E)-1-(2-chlorophenyl)-2-[1-(2-methylpropyl)benzimidazol-2-yl]ethenyl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22Cl2N2O2/c1-17(2)16-30-23-14-8-7-13-22(23)29-25(30)15-24(18-9-3-5-11-20(18)27)32-26(31)19-10-4-6-12-21(19)28/h3-15,17H,16H2,1-2H3/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKYBFFTAPHDMS-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C=C(C3=CC=CC=C3Cl)OC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C2=CC=CC=C2N=C1/C=C(\C3=CC=CC=C3Cl)/OC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-ethoxypyridin-3-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5412976.png)


![N,N-dimethyl-7-(2,3,4-trimethoxybenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5413020.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1H-pyrazol-4-yl)nicotinamide](/img/structure/B5413026.png)
![4-[2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5413028.png)
![2-(butylthio)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5413030.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5413032.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5413039.png)
![2-cyclobutyl-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B5413057.png)
![4-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanenitrile](/img/structure/B5413061.png)
![N-[5-(2-furylmethylene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B5413065.png)

![N-methyl-N-[2-(2-oxo-1-piperidinyl)ethyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5413074.png)